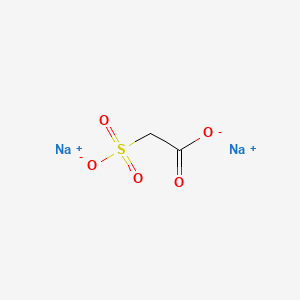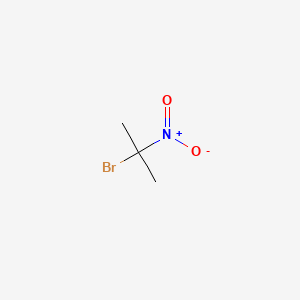
2,2'-Diaminobenzophenone
Vue d'ensemble
Description
2,2’-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a colorless crystalline solid with a distinct benzene aroma. This compound is used as an intermediate in the synthesis of organic dyes, photosensitizers, and high-performance polymers. It also finds applications in the preparation of optoelectronic devices, optical glass, and polymer printed circuit boards .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,2’-Diaminobenzophenone typically involves the oxidation of aniline. The process begins with the reaction of aniline with hydrochloric acid to form aniline hydrochloride. Subsequently, a hydrogen peroxide solution is added to facilitate the oxidation reaction, resulting in the formation of 2,2’-Diaminobenzophenone .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2’-Diaminobenzophenone can be achieved through various methods, including the reduction of bis(2-nitrophenyl)methanone using hydrogen and palladium on activated charcoal in dichloromethane under high pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Diaminobenzophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions to form various substituted benzophenone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and palladium on activated charcoal are used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenone derivatives, which can be further utilized in the synthesis of dyes, photosensitizers, and polymers .
Applications De Recherche Scientifique
2,2’-Diaminobenzophenone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic dyes and high-performance polymers.
Biology: The compound is utilized in the preparation of optoelectronic devices and optical glass.
Industry: It is used in the production of polymer printed circuit boards and other electronic components.
Mécanisme D'action
The mechanism of action of 2,2’-Diaminobenzophenone involves its ability to participate in various chemical reactions due to the presence of amino groups. These amino groups can undergo oxidation, reduction, and substitution reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzophenone: This compound has a similar structure but with only one amino group.
4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions instead of the 2 and 2’ positions.
3,4-Diaminobenzophenone: This compound has amino groups at the 3 and 4 positions.
Uniqueness
2,2’-Diaminobenzophenone is unique due to the specific positioning of its amino groups at the 2 and 2’ positions. This unique structure allows it to participate in specific chemical reactions that are not possible with other similar compounds .
Propriétés
IUPAC Name |
bis(2-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEZYWGNEACOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209400 | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-10-0 | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, bis(2-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















